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Introduction The Androgen Receptor (AR) is a critical driver of prostate cancer progression.[1]

Therapies such as enzalutamide and abiraterone target the AR's ligand-binding domain (LBD)

to inhibit its function. However, resistance to these treatments is a major clinical challenge. One

key mechanism of resistance is the expression of AR splice variants (AR-Vs), most notably AR-

V7.[2] AR-V7 is a truncated isoform of the AR that lacks the LBD.[3][4] This structural change

renders it constitutively active as a transcription factor, independent of androgen ligands,

thereby allowing it to drive cancer progression despite LBD-targeted therapies.[1][3][4] The

detection of AR-V7 messenger RNA (mRNA) in circulating tumor cells (CTCs) has been

associated with resistance to both enzalutamide and abiraterone.[3][4]

Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for

detecting and quantifying mRNA levels, making it the gold standard for analyzing gene

expression.[5] This document provides detailed protocols and application notes for the

quantification of AR-V7 mRNA expression.

Androgen Receptor Signaling and AR-V7 Mediated Resistance

The full-length AR (AR-FL), when activated by androgens like testosterone or

dihydrotestosterone (DHT), translocates to the nucleus and regulates the transcription of genes

involved in prostate cancer cell growth. Drugs like enzalutamide and abiraterone disrupt this

process. However, the AR-V7 variant, which lacks the drug-targetable LBD, can enter the

nucleus and activate gene transcription constitutively, leading to therapeutic resistance.
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Caption: AR-FL vs. AR-V7 Signaling Pathway.

Experimental Workflow
The overall process for quantifying AR-V7 mRNA involves sample collection, isolation of high-

quality RNA, conversion of that RNA into complementary DNA (cDNA), and finally, the

amplification and detection of AR-V7 and a reference gene using qRT-PCR.
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Caption: Workflow for AR-V7 mRNA Quantification.

Application Notes
Sample Types: AR-V7 mRNA can be quantified from various biological samples, including

prostate cancer cell lines, patient-derived xenografts, tumor biopsies, and circulating tumor

cells (CTCs) isolated from patient blood.[6] For CTCs, enrichment is often required prior to

RNA extraction due to their rarity in circulation.

RNA Isolation and Quality Control: The quality of the input RNA is critical for accurate qRT-

PCR results.[5] It is essential to use a robust RNA isolation method that minimizes

contamination from genomic DNA and inhibitors.[7] Commercial kits, such as Qiagen's

RNeasy or Ambion's RiboPure™ kits, are recommended.[8][9] After extraction, RNA integrity

and concentration should be assessed using methods like spectrophotometry (e.g.,
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NanoDrop) or microfluidic electrophoresis (e.g., Agilent Bioanalyzer). An optional but

recommended step is DNase treatment to remove any contaminating genomic DNA.[7]

Assay Design: The qRT-PCR assay for AR-V7 must be highly specific. This is achieved by

designing primers and probes that target the unique splice junction between exon 3 and the

cryptic exon (CE3).[10] This ensures that only the AR-V7 transcript is amplified and not the

full-length AR or other variants.

Controls:

Endogenous Control: A stably expressed housekeeping gene (e.g., GAPDH, GUSB)

should be run in parallel to normalize for variations in RNA input and reverse transcription

efficiency.[6]

Positive Control: RNA from a known AR-V7-expressing cell line (e.g., 22Rv1) should be

included to confirm the assay is working correctly.[10]

No-Template Control (NTC): A reaction containing all components except the cDNA

template should be included to check for contamination.

No-RT Control: A sample that has gone through the RNA extraction process but not the

reverse transcription step should be included to detect any signal from contaminating

genomic DNA.[11]

Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol is a general guideline for using a column-based RNA extraction kit (e.g., Qiagen

RNeasy Mini Kit) from cultured cells or homogenized tissue.[8] Always refer to the

manufacturer's specific instructions.

Sample Preparation:

Cultured Cells: Pellet cells by centrifugation, wash with cold PBS, and lyse directly in the

provided lysis buffer (e.g., Buffer RLT) containing β-mercaptoethanol.[8]
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Tissue: Use 20-30 mg of snap-frozen tissue.[8] Homogenize in lysis buffer using a rotor-

stator homogenizer or bead mill.

Homogenization: Pass the lysate through a 20-gauge needle several times to shear genomic

DNA.

Ethanol Addition: Add 70% ethanol to the lysate to facilitate RNA binding to the column

membrane.

Binding: Transfer the sample to an RNeasy spin column and centrifuge. The RNA will bind to

the silica membrane.

Washing: Perform wash steps with the provided buffers (e.g., Buffer RW1 and RPE) to

remove contaminants and inhibitors.

DNase Treatment (Optional but Recommended): Perform an on-column DNase I digestion to

eliminate any residual genomic DNA.

Elution: Add RNase-free water directly to the center of the column membrane and centrifuge

to elute the purified RNA.

Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a

spectrophotometer. Store RNA at -80°C.

Protocol 2: Reverse Transcription (cDNA Synthesis)
This protocol describes a two-step RT-PCR process, where RNA is first converted to cDNA.[11]

Reaction Setup: On ice, prepare the following reaction mix in a 0.2 mL PCR tube. The total

amount of RNA can range from 100 ng to 1 µg.[12]
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Component Volume/Amount

Total RNA Up to 1 µg

Random Primers / Oligo(dT) Primers Varies by kit

dNTP Mix (10 mM) 1 µL

5X Reaction Buffer 4 µL

RNase Inhibitor 1 µL

Reverse Transcriptase 1 µL

Nuclease-Free Water To a final volume of 20 µL

Incubation: Gently mix and briefly centrifuge the tubes. Place them in a thermal cycler and

run the following program (conditions may vary based on the reverse transcriptase used):

Primer Annealing: 25°C for 5 minutes

cDNA Synthesis: 42-50°C for 30-60 minutes

Enzyme Inactivation: 85°C for 5 minutes

Storage: The resulting cDNA can be stored at -20°C or used immediately for qRT-PCR.

Protocol 3: qRT-PCR for AR-V7 Quantification
This protocol uses a TaqMan probe-based assay for specific detection.

Primers and Probes: The following sequences have been validated for AR-V7 detection.[6]

The probe is labeled with a FAM reporter dye at the 5' end.
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Target Type Sequence (5' to 3')

AR-V7 Forward Primer cggaaatgttatgaagcagggatga

Reverse Primer ctggtcattttgagatgcttgcaat

TaqMan Probe FAM-ggagaaaaattccgggt

GAPDH
(Use a pre-validated

commercial assay)

qRT-PCR Reaction Setup: Prepare a master mix on ice for the number of samples to be

tested, including controls.

Component Volume per 20 µL Reaction Final Concentration

2X TaqMan Gene Expression

Master Mix
10 µL 1X

Forward Primer (10 µM) 0.4 µL 200 nM

Reverse Primer (10 µM) 0.4 µL 200 nM

TaqMan Probe (10 µM) 0.2 µL 100 nM

Nuclease-Free Water 7 µL -

cDNA Template (from Protocol

2)
2 µL -

Thermal Cycling Program: Perform the qRT-PCR in an appropriate instrument (e.g.,

ABI7900).[6]

Step Temperature Time Cycles

Enzyme Activation 95°C 10 minutes 1

Denaturation 95°C 15 seconds 40

Annealing/Extension 60°C 60 seconds
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Protocol 4: Data Analysis (Relative Quantification)
The comparative CT (ΔΔCT) method is used to calculate the relative fold change in gene

expression.[13][14]

Calculate ΔCT: Normalize the CT value of the target gene (AR-V7) to the CT value of the

endogenous control (e.g., GAPDH) for each sample.

ΔCT = CT (AR-V7) - CT (GAPDH)

Calculate ΔΔCT: Normalize the ΔCT of the test sample (e.g., treated cells) to the ΔCT of the

calibrator sample (e.g., untreated cells or control group).

ΔΔCT = ΔCT (Test Sample) - ΔCT (Calibrator Sample)

Calculate Fold Change: Determine the relative expression level.

Fold Change = 2-ΔΔCT

Data Presentation
Table 1: Example qRT-PCR Results (CT Values)
This table shows hypothetical CT values for AR-V7 and the housekeeping gene GAPDH in

untreated and enzalutamide-treated prostate cancer cells. Each sample was run in triplicate.

Sample Replicate CT (AR-V7) CT (GAPDH)

Untreated (Calibrator) 1 28.5 21.2

2 28.3 21.3

3 28.7 21.1

Enzalutamide-Treated 1 25.1 21.4

2 24.9 21.2

3 25.2 21.3
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Table 2: Relative Quantification of AR-V7 Expression
This table shows the step-by-step calculation of the fold change in AR-V7 expression using the

data from Table 1.[15]

Sample
Avg CT
(AR-V7)

Avg CT
(GAPDH)

ΔCT (Avg
CT AR-V7 -
Avg CT
GAPDH)

ΔΔCT (ΔCT
Sample -
ΔCT
Calibrator)

Fold
Change (2-
ΔΔCT)

Untreated

(Calibrator)
28.5 21.2 7.3 0.0 1.0

Enzalutamide

-Treated
25.07 21.3 3.77 -3.53 11.5

The results indicate an approximate 11.5-fold increase in AR-V7 mRNA expression in cells

treated with enzalutamide compared to untreated cells.

Table 3: Clinical Data on AR-V7 Status and Treatment
Response
This table summarizes findings from a study of patients with metastatic castration-resistant

prostate cancer (mCRPC).[3][4]

Treatment
Group

AR-V7 Status
in CTCs

Number of
Patients

PSA Response
Rate (%)

Median
Progression-
Free Survival
(months)

Enzalutamide Positive 12 0% 2.1

Negative 19 53% 6.1

Abiraterone Positive 6 0% 2.3

Negative 25 68% Not Reached
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These data highlight the strong association between the presence of AR-V7 mRNA in

circulating tumor cells and resistance to second-generation anti-androgen therapies.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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